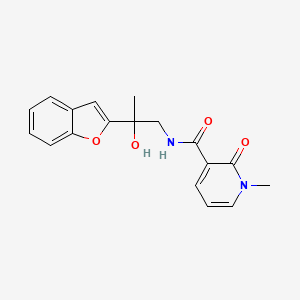
N-(2-(苯并呋喃-2-基)-2-羟基丙基)-1-甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in many drugs due to their versatility and unique physicochemical properties .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the cyclization of 2-styryl phenols at room temperature in acetonitrile for 1–3 h in the presence of stoichiometric amounts of (diacetoxyiodo) benzene .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be determined using various spectroscopic methods along with X-ray crystal structures .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, the addition of a range of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones generates alkoxide intermediates, which can form either 2-substituted benzo[b]furans via a [1,2]-aryl migration or 3-substituted benzo[b]furans via a direct cyclization and dehydration sequence .科学研究应用
胆碱酯酶抑制活性
已经合成了一系列与指定化合物结构相关但并不相同的苯并呋喃-2-甲酰胺-N-苄基吡啶卤代物衍生物,并对其胆碱酯酶抑制活性进行了评估。这些化合物显示出有效的丁酰胆碱酯酶抑制作用,IC50 值范围为 0.054-2.7 µM。此外,一些衍生物已显示出对 Aβ 自聚集的显着抑制作用,这表明在阿尔茨海默病研究中具有潜在应用 (Abedinifar 等,2018)。
抗菌特性
已经对其他不同的但相关的苯并呋喃衍生物(包括 5-(苯并呋喃-2-基)-N-(3-氯-4-(2-(对甲苯氧基)取代的喹啉-3-基)-2-氧代氮杂环丁烷-1-基)-1-苯基-1H-吡唑-3-甲酰胺衍生物)进行了另一项研究,以探索它们的抗菌特性。这些化合物表现出优异的产率和对病原菌(如金黄色葡萄球菌和大肠杆菌)的显着体外抗菌活性,浓度不同 (Idrees 等,2020)。
药物代谢和药代动力学
已经对酶(如 11β-羟基类固醇脱氢酶 1 型)的有效和选择性抑制剂(涉及具有与目标化合物类似的核心结构的化合物)进行了研究。这些研究对于开发针对 2 型糖尿病等疾病的治疗方法至关重要,并且涉及标记为碳-13 和碳-14 的复杂合成,用于药物代谢和药代动力学研究 (Latli 等,2017)。
抗氧化和防腐潜力
对结构相似的分子羟基吡啶酮衍生物的研究显示出很强的酪氨酸酶抑制活性,表明具有作为抗氧化剂或食品防腐剂的潜在应用。此类化合物已显示出比曲酸更强的抑制作用,并具有显着的抗氧化活性,表明它们在延长虾等食品保质期方面的潜在用途 (Dai 等,2016)。
作用机制
Target of Action
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and the conditions under which they are used.
Mode of Action
The mode of action of benzofuran compounds can also vary. For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects . The specific interactions these compounds have with their targets can lead to a variety of changes, including the inhibition of cell growth.
Biochemical Pathways
Benzofuran compounds can affect a variety of biochemical pathways. For example, some benzofuran derivatives have been found to have anti-tumor activity, suggesting that they may affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of benzofuran compounds can include the inhibition of cell growth, as well as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
安全和危害
未来方向
Benzofuran derivatives continue to attract attention due to their wide range of biological activities and potential applications in many aspects. They are potential natural drug lead compounds . Future research will likely focus on developing new synthesis methods and exploring their biological activities.
生化分析
Biochemical Properties
N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with sigma receptors, which are involved in neuroprotection and modulation of neurotransmitter release . Additionally, it exhibits inhibitory effects on certain enzymes, such as monoamine oxidase (MAO), which is involved in the degradation of neurotransmitters . These interactions highlight the potential of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide in modulating biochemical pathways and therapeutic applications.
Cellular Effects
N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has been observed to influence various cellular processes. It has shown neuroprotective effects on cortical neurons by interacting with sigma receptors, which help in cell survival under stress conditions . Furthermore, this compound has demonstrated inhibitory effects on lung adenocarcinoma cells by modulating key signaling pathways such as MAPK and Akt/mTOR . These effects suggest that N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can significantly impact cell function, including cell signaling, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its binding interactions with biomolecules and modulation of enzyme activity. This compound binds to sigma receptors, enhancing their neuroprotective effects . It also inhibits monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and serotonin . Additionally, it affects gene expression by modulating signaling pathways like MAPK and Akt/mTOR, which are crucial for cell survival and proliferation . These molecular interactions underline the therapeutic potential of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its stability under various conditions, making it suitable for long-term experiments
Dosage Effects in Animal Models
The effects of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide vary with different dosages in animal models. At low doses, it has been shown to enhance neurotransmitter release and exhibit neuroprotective effects without significant toxicity . At higher doses, it may cause adverse effects such as enzyme inhibition and disruption of normal cellular processes . These findings highlight the importance of dosage optimization for therapeutic applications of this compound.
Metabolic Pathways
N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . Additionally, it affects metabolic flux by modulating the levels of key metabolites involved in neurotransmitter synthesis and degradation . Understanding these metabolic pathways is essential for optimizing the therapeutic potential of this compound.
Transport and Distribution
The transport and distribution of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . These transport and distribution mechanisms are critical for understanding the pharmacokinetics of this compound.
Subcellular Localization
The subcellular localization of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide plays a significant role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
属性
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-18(23,15-10-12-6-3-4-8-14(12)24-15)11-19-16(21)13-7-5-9-20(2)17(13)22/h3-10,23H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHICOZPTJYSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
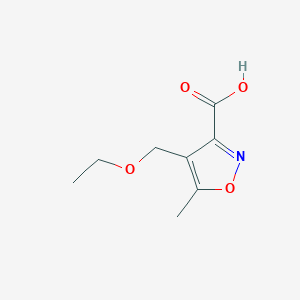
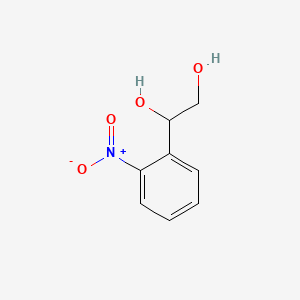
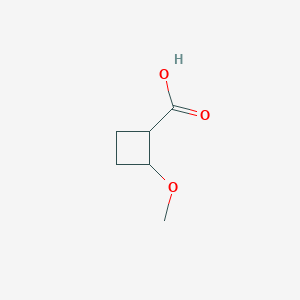

![3-Ethyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2594916.png)
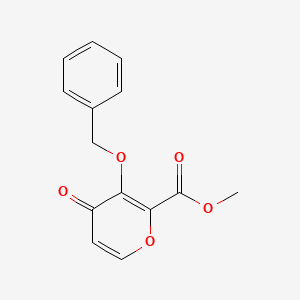
![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]propanamide](/img/structure/B2594920.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2594921.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2594924.png)
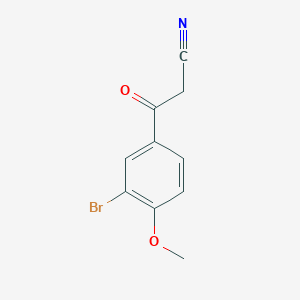
![3-(trifluoromethyl)-N-[4-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2594926.png)
![5-Methyl-7-[4-(thian-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2594927.png)

![2,5-dichloro-N-[2-(6-ethoxypyridin-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2594930.png)
